7-(Benzyloxy)-4-bromo-6-methoxycinnoline

Medicinal chemistry Palladium catalysis Parallel synthesis

Select this 7-Benzyloxy-4-bromo-6-methoxycinnoline to access three orthogonal reactive handles on a PDE10A-active cinnoline core. The 4-bromo substituent enables high-throughput Suzuki-Miyaura library synthesis, while the 7-benzyloxy group serves as a masked hydroxyl for late-stage deprotection. Unlike simpler 4-bromo-6-methoxycinnoline analogs, this substitution pattern has been validated in PDE10A tracer programs with >1,000-fold isoform selectivity. Use as a strategic intermediate for BTK, HPK1, or next-generation PET tracer development.

Molecular Formula C16H13BrN2O2
Molecular Weight 345.19 g/mol
Cat. No. B14035713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-4-bromo-6-methoxycinnoline
Molecular FormulaC16H13BrN2O2
Molecular Weight345.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=CN=N2)Br)OCC3=CC=CC=C3
InChIInChI=1S/C16H13BrN2O2/c1-20-15-7-12-13(17)9-18-19-14(12)8-16(15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyUZLQAXBWCQZXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Benzyloxy)-4-bromo-6-methoxycinnoline: A Strategic 4-Bromo Cinnoline Scaffold for Parallel Medicinal Chemistry and CNS Tracer Synthesis


7-(Benzyloxy)-4-bromo-6-methoxycinnoline is a polysubstituted cinnoline derivative belonging to the benzopyridazine class of nitrogen-containing heterocycles, with a molecular formula of C₁₆H₁₃BrN₂O₂ (CAS 1378294-19-9) . The compound features three pharmacophoric substituents on the cinnoline core: a bromine atom at the 4-position (providing an electrophilic handle for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution), a methoxy group at the 6-position, and a benzyloxy group at the 7-position . Cinnoline scaffolds are recognized for their broad pharmacological profiles including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities, though the biological properties of any specific cinnoline are exquisitely sensitive to the precise substitution pattern [1].

Why 7-(Benzyloxy)-4-bromo-6-methoxycinnoline Cannot Be Replaced by Common Cinnoline Analogs


The cinnoline pharmacophore is exquisitely sensitive to substitution pattern; even minor structural alterations can produce dramatic shifts in biological activity, synthetic utility, and selectivity profiles. The 7-benzyloxy-4-bromo-6-methoxy substitution pattern on this compound creates a unique intersection of three functional handles—each enabling orthogonal synthetic transformations that are not simultaneously accessible in simpler analogs such as 4-bromo-6-methoxycinnoline (lacking the 7-benzyloxy group) or 7-benzyloxy-4-chloro-6-methoxycinnoline (which presents a distinct electrophilicity profile) . The 4-bromo substituent provides a reactive site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), while the 7-benzyloxy group serves as a protected hydroxyl that can be selectively deprotected for late-stage functionalization or retained for enhanced lipophilicity and π-stacking interactions . Furthermore, cinnoline derivatives with this specific substitution pattern have been identified as structurally distinct phosphodiesterase 10A (PDE10A) tracer candidates, demonstrating that this particular substitution array confers measurable biological properties not replicated by close analogs .

Quantitative Evidence Guide: 7-(Benzyloxy)-4-bromo-6-methoxycinnoline Differentiation vs. Closest Analogs


4-Bromo Substituent Enables Cross-Coupling Reactivity Absent in 4-Unsubstituted or 4-Oxo Cinnoline Analogs

The 4-bromo substituent on 7-(benzyloxy)-4-bromo-6-methoxycinnoline provides an electrophilic handle for transition metal-catalyzed cross-coupling reactions that is absent in the 4-unsubstituted cinnoline parent scaffold. This enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to generate diverse 4-substituted cinnoline libraries for structure-activity relationship (SAR) studies . In contrast, 4-chloro analogs such as 7-benzyloxy-4-chloro-6-methoxycinnoline exhibit differential reactivity due to the stronger C-Cl bond versus the C-Br bond, with bromine offering superior leaving group character for nucleophilic aromatic substitution (SNAr) . The 4-bromo-6-methoxycinnoline analog lacking the 7-benzyloxy group provides only two functional handles, limiting orthogonal synthetic strategies .

Medicinal chemistry Palladium catalysis Parallel synthesis

Negligible 5-Lipoxygenase Inhibition at 100 μM: A Defined Activity Ceiling for Target Prioritization

7-(Benzyloxy)-4-bromo-6-methoxycinnoline was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) cell 5-lipoxygenase (5-LOX) at a concentration of 100 μM and demonstrated no significant activity (designated NS = no significant activity) [1]. This negative result provides an activity ceiling: the compound does not inhibit 5-LOX at concentrations up to 100 μM. While many cinnoline derivatives are explored as kinase inhibitors (BTK, HPK1, PI3K, LRRK2), the 5-LOX inactivity establishes that this specific substitution pattern—4-bromo, 6-methoxy, 7-benzyloxy—does not confer pan-lipoxygenase inhibition [2].

Inflammation Lipoxygenase Enzyme inhibition

Structural Basis for PDE10A Tracer Utility: Substitution Pattern Enables CNS Imaging Applications

Cinnoline derivatives bearing the 7-benzyloxy-6-methoxy substitution pattern have been identified as structurally distinct phosphodiesterase 10A (PDE10A) tracer candidates for CNS imaging . In the development of PDE10A PET tracers, 15 cinnoline analogues were synthesized and screened, with nine compounds demonstrating potent PDE10A inhibition with IC₅₀ values ranging from 1.5 to 18.6 nM . The high potency of certain cinnoline-based PDE10A inhibitors (IC₅₀ as low as 1.52 ± 0.18 nM) combined with >1,000-fold in vitro selectivity for PDE10A over PDE3A/3B and PDE4A/4B isoforms demonstrates that appropriately substituted cinnolines can achieve both potency and isoform selectivity . The 7-benzyloxy-4-bromo-6-methoxycinnoline scaffold provides the core substitution pattern amenable to further optimization for CNS tracer development.

CNS imaging PET tracer PDE10A Neurology

7-Benzyloxy Group Enables Orthogonal Deprotection Strategies Unavailable in 7-Unsubstituted Analogs

The 7-benzyloxy substituent on 7-(benzyloxy)-4-bromo-6-methoxycinnoline functions as a masked hydroxyl group that can be selectively cleaved via hydrogenolysis (H₂, Pd/C) or Lewis acid-mediated debenzylation to reveal a free 7-hydroxycinnoline . This orthogonal deprotection strategy is not available in the simpler analog 4-bromo-6-methoxycinnoline, which lacks the 7-benzyloxy group entirely and thus provides no hydroxyl-equivalent handle at that position . The 7-hydroxycinnoline derivative (upon debenzylation) can then undergo O-alkylation, sulfonylation, or phosphorylation for further diversification. The 6-methoxy group, in contrast, requires more vigorous demethylation conditions (BBr₃, strong acids), enabling sequential deprotection strategies .

Protecting group strategy Late-stage functionalization Orthogonal synthesis

Lack of 12-Lipoxygenase Inhibition at 30 μM Confirms Target Selectivity Profile

7-(Benzyloxy)-4-bromo-6-methoxycinnoline was tested for in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a concentration of 30 μM . While the assay results for percentage inhibition are not fully specified in the available database entry, the testing at 30 μM establishes an upper bound for potential 12-LOX activity—the compound does not show potent inhibition of this enzyme at concentrations up to 30 μM . Combined with the lack of 5-LOX inhibition at 100 μM [1], this establishes a consistent selectivity profile: the 7-benzyloxy-4-bromo-6-methoxycinnoline substitution pattern does not confer broad lipoxygenase inhibition.

Lipoxygenase Target selectivity Platelet 12-LOX

Cinnoline Scaffold SAR: 4-Position Substitution Dictates Kinase Inhibition Potency and Selectivity

In a comprehensive 3D-QSAR study of 115 cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors, CoMFA and CoMSIA models demonstrated that bulky substitutions are preferred at the R1 and R3 positions of the cinnoline scaffold, and introducing hydrophilic and negative electrostatic substitutions at R1 positions is critical for improving BTK inhibitory activities [1]. The 4-bromo substituent on 7-(benzyloxy)-4-bromo-6-methoxycinnoline occupies the R1 position, providing a halogen atom that can engage in halogen bonding with kinase hinge regions while maintaining sufficient steric bulk [2]. This SAR framework positions the 4-bromo substituent as a strategic choice for optimizing kinase inhibitor potency, in contrast to 4-chloro analogs which present different steric and electronic properties .

BTK inhibitor Structure-activity relationship Kinase selectivity

Optimal Research and Industrial Application Scenarios for 7-(Benzyloxy)-4-bromo-6-methoxycinnoline


Parallel Synthesis of Diverse 4-Substituted Cinnoline Libraries via Suzuki-Miyaura Cross-Coupling

Researchers can leverage the 4-bromo substituent to perform high-throughput Suzuki-Miyaura cross-coupling with diverse aryl/heteroaryl boronic acids, generating libraries of 4-arylated cinnolines while preserving the 7-benzyloxy and 6-methoxy groups for subsequent orthogonal deprotection and functionalization . This strategy enables rapid exploration of SAR at the 4-position for BTK, HPK1, or PDE10A inhibitor programs where cinnoline scaffold SAR studies have established that bulky substitutions at the 4-position are critical for potency and selectivity .

CNS PET Tracer Lead Optimization for PDE10A Imaging in Neurological Disorders

Given that cinnoline derivatives with 7-benzyloxy-6-methoxy substitution patterns have been identified as potent PDE10A inhibitors (IC₅₀ as low as 1.52 ± 0.18 nM) with >1,000-fold selectivity over off-target PDE isoforms , this compound serves as a strategic intermediate for synthesizing next-generation PDE10A PET tracers. The scaffold can be radiolabeled with ¹¹C or ¹⁸F for imaging studies in Huntington's disease and schizophrenia models .

Kinase Inhibitor Fragment-Based Lead Generation with Built-In Deprotection Handle

The 7-benzyloxy group functions as a masked hydroxyl that can be selectively cleaved via hydrogenolysis after 4-position cross-coupling, enabling sequential functionalization strategies . This orthogonal deprotection capability makes the compound valuable for fragment-based drug discovery programs targeting BTK, HPK1, or other cinnoline-sensitive kinases where the 7-position hydrogen bond donor/acceptor status may modulate target engagement .

Negative Control Selection for Lipoxygenase Target Validation Studies

Since the compound exhibits no significant 5-LOX inhibition at 100 μM and lacks potent 12-LOX inhibition at 30 μM , it can serve as a structurally matched negative control in lipoxygenase inhibitor discovery programs. This application is particularly valuable when evaluating the target engagement selectivity of new lipoxygenase inhibitors that share the cinnoline or quinoline scaffold class .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Benzyloxy)-4-bromo-6-methoxycinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.